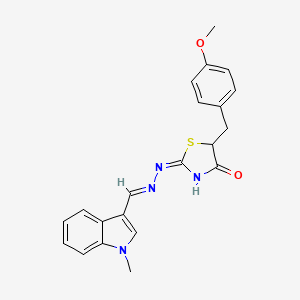

(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one" is a derivative of thiazolidine-2,4-dione, which is a core structure known for its pharmacological potential. The methoxybenzyl and indolylmethylene groups suggest that the compound could exhibit interesting biological activities, as these moieties are often found in molecules with medicinal properties.

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of an aldehyde with an amine and thioglycolic acid in a suitable solvent such as toluene . The presence of a methoxybenzylidene hydrazine component in the compound suggests a possible synthetic route involving the reaction of a 4-methoxybenzylidene hydrazine with a thiazole derivative, as seen in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various conformations. The substituents on the ring can influence the overall geometry and electronic distribution of the molecule, potentially affecting its biological activity. For instance, the 4-methoxyphenyl ring in a related compound was found to be almost perpendicular to the thiadiazole ring, indicating that steric factors may play a role in the molecular conformation .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can undergo various chemical reactions, depending on the functional groups present. The methoxybenzyl and indolylmethylene groups in the compound of interest could participate in reactions such as nucleophilic substitutions or addition reactions, which could be utilized to further modify the compound and enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are commonly used to analyze these properties and confirm the identity of the synthesized compounds . The presence of electron-donating and electron-withdrawing groups, such as the methoxy and indolylmethylene groups, can affect properties like solubility, melting point, and reactivity.

Relevant Case Studies

Several studies have demonstrated the potential of thiazolidin-4-one derivatives as antidiabetic, anti-inflammatory, antimicrobial, and anticancer agents. For example, compounds with a 5-(4-oxybenzyl) moiety have shown substantial hypoglycemic and hypolipidemic activities . Additionally, thiazole derivatives have been effective against various cancer cell lines, with some showing similar activity to known anticancer drugs . These case studies highlight the therapeutic potential of thiazolidin-4-one derivatives and underscore the importance of further investigation into their biological activities.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-thiazolidinone derivatives, including compounds similar to the requested structure, involves the preparation of novel series through chemical reactions that yield intermediates and final products with potential biological activities. For instance, the synthesis and characterization of novel 4-thiazolidinones and 1,3,4-oxadiazoles demonstrated antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria and fungi, indicating the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2002).

Antimicrobial and Anticancer Properties

Research on thiazolyl-ethylidene hydrazino-thiazole derivatives, which share a similar chemical backbone with the compound , has shown that these molecules possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against various carcinoma cell lines. This highlights the compound's potential in the development of new antimicrobial and anticancer therapies (L. A. Al-Mutabagani et al., 2021).

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanine derivatives, incorporating a structural motif similar to the compound of interest, has been characterized for use in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (M. Pişkin et al., 2020).

Supramolecular Structures

Studies on the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds. This research contributes to the understanding of the structural basis for the biological activities observed in derivatives of (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one and aids in the design of molecules with enhanced therapeutic efficacy (P. Delgado et al., 2005).

Catalytic and Synthetic Applications

Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalyst properties for the oxidation of primary alcohols and hydrocarbons. This application underscores the compound's utility in chemical synthesis and industrial processes, offering a green and sustainable approach to catalysis (M. Ghorbanloo et al., 2017).

特性

IUPAC Name |

(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJXDVKUZNBCM-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)